molecular formula C20H19BrClN3O2 B5375541 N-[(Z)-1-(4-bromophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-2-chlorobenzamide

N-[(Z)-1-(4-bromophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-2-chlorobenzamide

Cat. No.: B5375541
M. Wt: 448.7 g/mol
InChI Key: DUROBJZVFGTKGK-AQTBWJFISA-N
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Description

N-[(Z)-1-(4-bromophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-2-chlorobenzamide is a complex organic compound that features a combination of bromine, chlorine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-bromophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-2-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-bromobenzaldehyde with piperazine to form an intermediate, which is then reacted with 2-chlorobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-bromophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

N-[(Z)-1-(4-bromophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-2-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4-bromophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-1-(4-bromophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-2-fluorobenzamide
  • N-[(Z)-1-(4-bromophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-2-iodobenzamide
  • N-[(Z)-1-(4-bromophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-2-methylbenzamide

Uniqueness

N-[(Z)-1-(4-bromophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-2-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the piperazine moiety provides a distinct chemical profile that can be leveraged for specific applications in research and industry.

Properties

IUPAC Name

N-[(Z)-1-(4-bromophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClN3O2/c21-15-7-5-14(6-8-15)13-18(20(27)25-11-9-23-10-12-25)24-19(26)16-3-1-2-4-17(16)22/h1-8,13,23H,9-12H2,(H,24,26)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUROBJZVFGTKGK-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)/C(=C/C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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